Ethyl 4-[4-(acetyloxy)-3-bromo-5-methoxyphenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-[4-(acetyloxy)-3-bromo-5-methoxyphenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate (phew, that’s a mouthful!) is a complex organic compound with a fascinating structure. Let’s break it down:
Ethyl Group (C2H5): The ethyl group (CH3CH2-) is attached to the pyrimidine ring, providing a lipophilic character.
Aromatic Rings: The compound features two aromatic ringsa brominated phenyl ring and a methoxy-substituted phenyl ring. These contribute to its biological activity.
Sulfanylidene Group (S): The sulfur atom (S) adds reactivity and potential for coordination with other molecules.
Carboxylate Group (COO-): The carboxylate group is essential for solubility and binding interactions.
Properties
Molecular Formula |
C17H19BrN2O5S |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
ethyl 4-(4-acetyloxy-3-bromo-5-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H19BrN2O5S/c1-5-24-16(22)13-8(2)19-17(26)20-14(13)10-6-11(18)15(25-9(3)21)12(7-10)23-4/h6-7,14H,5H2,1-4H3,(H2,19,20,26) |
InChI Key |
AGQRJLDAZBIEQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C(=C2)Br)OC(=O)C)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including bromination, acetylation, and cyclization. Here’s a simplified route:
Bromination: Start with 4-bromo-3-methoxyacetophenone.
Acetylation: React with acetic anhydride to introduce acetyl groups.
Cyclization: Cyclize the intermediate with ethyl thiourea to form the pyrimidine ring.
Industrial Production: While not widely produced industrially, small-scale synthesis is feasible in research laboratories.
Chemical Reactions Analysis
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Reduction: The carbonyl group (C=O) can be reduced to an alcohol (C-OH).
Oxidation: The methoxy group (OCH3) can be oxidized to a hydroxyl group (OH).
Bromine (Br2): Used for bromination.
Acetic Anhydride (CH3CO)2O: For acetylation.
Hydrazine (N2H4): Involved in cyclization.
Major Products: The final compound is the major product, but intermediates play crucial roles.
Scientific Research Applications
Organic Synthesis: Used as a building block for more complex molecules.
Medicinal Chemistry: Investigated for potential drug development.
Anticancer Properties: Some derivatives exhibit antitumor activity.
Anti-inflammatory Effects: May modulate inflammatory pathways.
Pharmaceuticals: Potential drug candidates.
Agrochemicals: Investigated for pesticidal properties.
Mechanism of Action
The exact mechanism isn’t fully elucidated, but it likely involves interactions with cellular targets related to inflammation, cell growth, and metabolism.
Comparison with Similar Compounds
While unique, it shares features with other pyrimidine-based compounds like 5-fluorouracil and cytosine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
